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Aluminum borosilicate - 12788-79-3

Aluminum borosilicate

Catalog Number: EVT-1516173
CAS Number: 12788-79-3
Molecular Formula: CaO4Se
Molecular Weight: 0
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Product Introduction

Overview

Aluminum borosilicate is a specialized glass composition that combines aluminum oxide, boron oxide, and silica. This compound is notable for its low thermal expansion and high resistance to thermal shock, making it suitable for various applications including electronics and laboratory equipment. The typical composition of aluminum borosilicate glass includes approximately 54.5-61% silicon dioxide, 2.8-11% boron oxide, and 14-20% aluminum oxide, along with other oxides in smaller amounts to enhance its properties .

Source and Classification

Aluminum borosilicate can be classified as a type of glass ceramic. It is synthesized from raw materials that are melted and then cooled rapidly to form a glassy structure. This material is distinct from traditional silicate glasses due to the incorporation of aluminum and boron, which modify its physical properties significantly.

Synthesis Analysis

Methods

The synthesis of aluminum borosilicate can be achieved through several methods:

  1. Melt Quenching: This traditional method involves melting the raw materials at high temperatures (around 1400°C) and then rapidly cooling the molten glass to prevent crystallization.
  2. Sol-Gel Process: This method involves the transition of a solution into a solid gel phase. It allows for lower processing temperatures and can produce materials with high surface areas and porosity .

Technical Details

In the sol-gel process, aluminum nitrate and sodium silicate are often used as precursors. The process typically involves:

  • Mixing the precursors in a controlled environment.
  • Hydrolysis and condensation reactions that lead to the formation of a gel.
  • Drying and heat treatment to achieve the desired glass structure.

The sol-gel method has been shown to produce aluminum borosilicate with improved properties compared to those synthesized by melt quenching .

Molecular Structure Analysis

Structure

Data

Key structural characteristics include:

  • Silicon Dioxide (SiO2): Forms the backbone of the glass network.
  • Aluminum Oxide (Al2O3): Acts as a network former and modifier.
  • Boron Oxide (B2O3): Reduces melting temperature and increases fluidity during processing.

The presence of these oxides results in a complex three-dimensional network that provides unique thermal and mechanical properties.

Chemical Reactions Analysis

Reactions

During synthesis, several key reactions occur:

  1. Hydrolysis: Water reacts with metal alkoxides leading to the formation of hydroxides.
  2. Condensation: Hydroxyl groups react to form siloxane bonds (Si-O-Si), integrating aluminum and boron into the network.

These reactions are critical for establishing the structural integrity of aluminum borosilicate glass .

Technical Details

The control of pH during synthesis is crucial as it influences the rate of hydrolysis and condensation reactions, affecting particle size and morphology.

Mechanism of Action

Process

The mechanism by which aluminum borosilicate exerts its properties involves:

  • Thermal Stability: The strong Si-O and Al-O bonds provide resistance to thermal shock.
  • Chemical Durability: The network structure minimizes leaching of ions, enhancing chemical stability.

Data

Studies indicate that aluminum borosilicate glasses exhibit lower thermal expansion coefficients compared to traditional silicate glasses, contributing to their durability under varying thermal conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Generally less than 2.6 g/cm³.
  • Thermal Expansion Coefficient: Lower than that of standard soda-lime glass.
  • Melting Temperature: Reduced melting temperature compared to traditional silicates due to the presence of boron oxide.

Chemical Properties

  • Chemical Resistance: High resistance to acids and bases.
  • Durability: Excellent mechanical strength due to its dense network structure.

These properties make aluminum borosilicate suitable for demanding applications in various fields including electronics .

Applications

Aluminum borosilicate finds extensive use in several scientific domains:

  1. Electronics: Used in flat panel displays due to its low thermal expansion and excellent optical clarity.
  2. Laboratory Equipment: Employed in beakers, flasks, and other glassware where thermal shock resistance is essential.
  3. Optical Components: Utilized in lenses and prisms due to its clarity and stability under heat.
Composition and Synthesis of Aluminum Borosilicate Glasses

Raw Material Selection and Batch Formulation

The precise selection of raw materials fundamentally determines the structural homogeneity, melting behavior, and final properties of aluminum borosilicate glasses. Aluminum and boron sources exhibit distinct reactivity profiles that profoundly influence synthesis parameters and glass characteristics.

Aluminum Source Optimization (Corundum vs. Gibbsite vs. Kaolin)

Aluminum oxide introduction leverages mineralogical and synthetic precursors, each presenting distinct advantages and limitations impacting glass quality and production economics. Corundum (α-Al₂O₃) offers exceptional chemical purity (>99% Al₂O₃) but necessitates high melting temperatures exceeding 1600°C due to its refractory nature and crystalline stability. While this high thermal requirement increases energy consumption, it minimizes volatile losses and yields glasses with superior optical clarity and chemical durability. Conversely, gibbsite (Al(OH)₃) undergoes dehydration endothermically around 200-300°C, releasing water vapor that can cause foaming if not carefully managed during batch heating. Nevertheless, its high reactivity facilitates lower melting temperatures (1400-1500°C) and faster glass formation kinetics due to in situ formation of reactive transitional aluminas. The dehydration process, however, consumes significant energy (~1050 kJ/kg) and requires controlled thermal profiles to prevent deleterious batch expansion [2] [9].

Kaolin (Al₂Si₂O₅(OH)₄) serves as a dual-source material providing both alumina and silica. Its widespread regional availability (e.g., abundant in Europe and North America) offers cost advantages, though impurities like iron oxides or titania may necessitate beneficiation. Its dehydroxylation below 600°C generates metakaolin (Al₂O₃·2SiO₂), a highly reactive amorphous phase promoting sintering and melt formation at intermediate temperatures (~1500°C). Research indicates kaolin-derived batches exhibit reduced energy consumption compared to corundum but may introduce silica-driven phase separation tendencies if compositionally unbalanced [2] [3]. Kyanite (Al₂SiO₅) presents another alternative, though its higher cost often limits industrial use compared to kaolin.

Table 1: Comparative Analysis of Aluminum Sources in Glass Batching

SourceChemical FormulaMelting Temperature Range (°C)Key AdvantagesKey LimitationsPrimary Industrial Use
Corundumα-Al₂O₃>1600High purity (>99%), Low volatility, Superior clarityHigh energy demand, Refractory natureOptical glasses, Specialty ceramics
GibbsiteAl(OH)₃1400-1500High reactivity, Lower melting pointDehydration energy (~1050 kJ/kg), Foaming tendencyFibreglass, Container glass
KaolinAl₂Si₂O₅(OH)₄~1500Dual Al/Si source, Cost-effective, Regional availabilityImpurity content, Silica-driven phase separationTableware, Insulation wool
Boehmiteγ-AlO(OH)1450-1550Moderate reactivity, Reduced foaming vs. gibbsiteHigher cost than gibbsiteNiche applications, Catalysts

Boron Oxide Incorporation Strategies

Boric acid (H₃BO₃) and borax (Na₂B₄O₇·10H₂O) remain the predominant industrial boron sources. Their incorporation presents significant challenges due to B₂O₃'s high volatility above 1200°C, leading to inconsistent melt compositions and environmental emissions. Advanced batching strategies mitigate these losses:

  • Pre-reacted borate frits: Pre-melting boron sources with silica and fluxing agents creates a less volatile, homogeneous intermediate glass, later introduced into the main batch. This minimizes high-temperature B₂O₃ evaporation.
  • Non-Hydrolytic Sol-Gel (NHSG) Routes: These water-free processes utilize reactions like alkyl halide elimination (e.g., ≡Si-Cl + RO-B≡ → ≡Si-O-B≡ + RCl) or ester elimination (≡Si-OR + CH₃COO-B≡ → ≡Si-O-B≡ + CH₃COOR). NHSG offers atomic-level mixing, significantly reducing crystallization temperatures and enhancing compositional homogeneity while minimizing boron volatility through lower processing temperatures [7].
  • Boric Oxide Overcharging: Compensating for anticipated volatilization losses by adding 5-15% excess B₂O₃ in the initial batch, calibrated based on melt temperature, time, and furnace atmosphere. Thermodynamic modeling aids precise overcharge determination.
  • Sealed Crucible Melting: Employing covered platinum or refractory crucibles physically retards boron vapor escape, particularly effective in laboratory-scale synthesis or specialty glass production [2] [7].

Melt-Quenching Techniques

The transformation of batched raw materials into homogeneous glass via melt-quenching demands precise control over thermal profiles and atmospheric conditions to manage reactivity and volatility.

High-Temperature Melting Parameters

Aluminum borosilicate glasses typically require melting between 1500°C and 1650°C, influenced significantly by the aluminum source and the required homogeneity. Corundum-based batches demand the upper extreme (>1600°C) to achieve complete dissolution, whereas gibbsite or kaolin formulations may suffice at 1450-1550°C. Crucible material selection (platinum-rhodium, high-purity alumina, or refractory ceramics like zirconia) is critical, balancing contamination risk against cost and durability. Maintaining a neutral or slightly oxidizing atmosphere (e.g., using O₂ or N₂/O₂ mixtures) prevents reduction of polyvalent ions and minimizes defect formation. Melting times range from 4-12 hours, influenced by batch reactivity, melt volume, and stirring efficiency. Research demonstrates that insufficient time/temperature combinations yield cordierite (2MgO·2Al₂O₃·5SiO₂) or mullite (3Al₂O₃·2SiO₂) crystalline inclusions, detrimentally impacting optical and mechanical properties [2] [7] [9]. Homogenization is often enhanced by mechanical stirring or bubbling.

Volatility Compensation for Boron Oxide

Beyond initial overcharging, advanced strategies actively counter boron loss:

  • Atmosphere Saturation: Introducing B₂O₃ vapor or volatile boron compounds (e.g., B(OMe)₃) into the furnace atmosphere above the melt establishes equilibrium, reducing net evaporation. This requires sophisticated vapor delivery and containment systems.
  • Rapid Quenching Techniques: Utilizing twin-roller quenching or air-jet fiberization drastically reduces high-temperature residence time, locking boron into the glass structure before significant volatilization occurs. This is particularly effective for thin films or fibers.
  • Covered Melts & Foam Suppression: Utilizing batch blankets (cullet layers) or eutectic-forming additives (e.g., fluorides) suppresses foaming, creating a physical barrier over the melt and reducing boron escape routes. Computational fluid dynamics models optimize furnace pressure and gas flow to minimize boron-rich plume escape [2] [7].

Table 2: Boron Volatility Mitigation Strategies During Melt-Quenching

StrategyMechanismEffectivenessComplexityBest Suited For
Boric Oxide Overcharge (5-15%)Compensates lost mass via excess initial B₂O₃ModerateLowStandard industrial production
Pre-reacted Borate FritsEncapsulates B₂O₃ in less volatile silicate matrixHighMediumGlasses requiring high homogeneity
Non-Hydrolytic Sol-Gel (NHSG)Avoids high temperatures entirelyVery HighHighNanoparticles, Thin films
Atmosphere SaturationCreates equilibrium vapor pressure of B speciesHighVery HighPrecision optics, Laboratory scale
Rapid Quenching (Twin-roller)Minimizes high-temperature exposure timeHighMediumFibers, Ribbons
Sealed Crucible/Covered MeltsPhysically contains volatile speciesModerate-HighMediumSmall-scale melts, Specialty glass

Sol-Gel Synthesis Pathways

Sol-gel processing offers a versatile low-temperature alternative (<600°C) to melt-quenching, enabling superior homogeneity, controlled nanostructure, and lower energy consumption for aluminum borosilicate synthesis.

Alkoxide Precursor Systems

Hydrolytic routes predominantly employ metal alkoxides: Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄), aluminum tri-sec-butoxide (Al(OCH(CH₃)C₂H₅)₃), and triethyl borate (B(OCH₂CH₃)₃). Co-precursor strategies involve dissolving these alkoxides in a mutual solvent (e.g., ethanol, isopropanol). Controlled hydrolysis is initiated by adding acidified water (HCl or HNO₃ catalyst, H₂O/M ≈ 4-10:1 molar ratio). Sequential addition often proves necessary – typically, pre-hydrolysis of TEOS is followed by adding the more reactive aluminum and boron alkoxides. This minimizes premature precipitation of Al-O-Al or B-O-B species due to their faster hydrolysis rates compared to Si(OC₂H₅)₄. Chelating agents (e.g., acetylacetone, ethyl acetoacetate) are frequently employed to moderate the reactivity of Al³⁺ and B³⁺ ions, forming less hydrolysis-prone complexes and promoting homogeneous incorporation into the growing SiO₂ network. The process proceeds via sol formation, gelation (forming an Al-O-Si-B network), aging (strengthening the gel), drying (producing a xerogel or aerogel), and finally thermal treatment for densification and crystallization control [5] [9].

Non-hydrolytic sol-gel (NHSG) routes, such as alkyl halide elimination (Si-Cl + Al-OR → Si-O-Al + RCl) or ether elimination (2 Al-Cl + ROR → Al-O-Al + 2 RCl), bypass water usage entirely. These methods facilitate mixing at the molecular level, often yielding amorphous powders or monolithic gels with exceptional compositional uniformity and mesoporosity (surface areas > 400 m²/g) after calcination below 700°C. They are particularly advantageous for synthesizing mixed oxides where conventional hydrolysis suffers from differing precursor reactivities [7].

Crystallization Temperature Thresholds

The thermal treatment schedule critically defines the amorphous glass versus glass-ceramic state. Differential Thermal Analysis (DTA) reveals distinct exothermic peaks corresponding to crystallization onset (Tₓ). For SiO₂-B₂O₃-Al₂O₃ systems, Tₓ is profoundly influenced by Al₂O₃ content and homogeneity:

  • High Alumina (>15 wt% Al₂O₃): Promotes formation of mullite (3Al₂O₃·2SiO₂) or aluminoborate phases (e.g., Al₄B₂O₉, Al₁₈B₄O₃₃) at Tₓ ≈ 850-1000°C. NHSG-derived powders exhibit lower Tₓ (~800-950°C) due to superior homogeneity.
  • Moderate Alumina (5-15 wt% Al₂O₃): Crystallization shifts towards higher temperatures (Tₓ ≈ 950-1100°C), often forming cristobalite (SiO₂) or boron-containing aluminosilicates like boromullite (9Al₂O₃·2B₂O₃). Precise control allows maintaining amorphous structures up to ~900°C.
  • Low Alumina (<5 wt% Al₂O₃): Primarily borosilicate compositions crystallize as cristobalite or borate phases (e.g., B₂O₃ polymorphs) above 1000°C, with the amorphous state readily stable below 900°C.

Sol-gel processing generally lowers Tₓ by 100-200°C compared to melt-quenched glasses of identical composition due to the inherent higher free energy state and finer scale of mixing. Extended isothermal holds near Tₓ facilitate controlled crystallization, enabling the synthesis of nano-glass-ceramics with tailored crystal sizes (<100 nm) dispersed within a residual glassy matrix. Infrared spectroscopy (FTIR) tracking Si-O-Al (≈ 900-950 cm⁻¹) and B-O-Si (≈ 1350-1450 cm⁻¹) band evolution confirms network polymerization during thermal treatment [5] [9].

Table 3: Sol-Gel Synthesis Parameters for Aluminum Borosilicate

ParameterHydrolytic Sol-GelNon-Hydrolytic Sol-Gel (NHSG)Impact on Final Product
Primary PrecursorsTEOS, Al(OR)₃, B(OR)₃SiCl₄, AlCl₃, BCl₃; ROR, ROHNHSG avoids water, reducing premature hydrolysis
CatalystAcid (HCl, HNO₃) or Base (NH₄OH)None required inherentlyAcid catalysts promote linear chains/ lower porosity
SolventEthanol, IsopropanolToluene, Chlorobenzene, or precursor itselfInfluences gel time and pore structure
Gelation TimeHours to days (pH/temp dependent)Minutes to hours (temp dependent)Faster gelation in NHSG
Calcination Temp600-900°C (amorphous), >900°C (ceramics)400-700°C (amorphous oxides)Lower densification temp in NHSG
Surface Area (BET)200-500 m²/g (after calcination)400-1000 m²/g (after calcination)Higher porosity in NHSG materials
Key AdvantageWider precursor availability, Simpler equipmentSuperior homogeneity, Lower crystallization TₓNHSG excels for complex compositions

Comprehensive List of Compounds Mentioned

Properties

CAS Number

12788-79-3

Product Name

Aluminum borosilicate

Molecular Formula

CaO4Se

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